Pyrimido[1,2-a]benzimidazol-4-ol
Overview
Description
Pyrimido[1,2-a]benzimidazol-4-ol is a heterocyclic compound with the molecular formula C10H7N3O . It is structurally related to both benzimidazoles and azoloazines . Many derivatives of this compound have been synthesized and studied for their biological activity over the last decade .
Synthesis Analysis
The synthesis of Pyrimido[1,2-a]benzimidazol-4-ol and its derivatives has been achieved through various methods. One approach involves the reactions of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate, leading to a series of pyrimido[1,2-a]benzimidazoles . Another method involves an atom-economical, one-pot, three-step cascade process .Molecular Structure Analysis
The molecular structure of Pyrimido[1,2-a]benzimidazol-4-ol consists of a six-membered benzene ring fused to a five-membered imidazole moiety . This structure allows it to interact easily with the biopolymers of the living system .Chemical Reactions Analysis
The chemical reactions of Pyrimido[1,2-a]benzimidazol-4-ol and its derivatives have been studied. For instance, an alkylation reaction of the obtained compounds was studied . The conditions of the cyclocondensation reaction were optimized depending on the substituent .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrimido[1,2-a]benzimidazoles have been synthesized via various methods, including the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole. These compounds have shown significant DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006).
- Other synthesis methods involve reacting 2-aminobenzimidazole with α, β-unsaturated nitriles and benzoylacetonitrile derivatives, leading to various pyrimido[1,2-a]benzimidazole derivatives (Abdelhamid et al., 1987).
Biological and Medicinal Applications
- Some pyrimido[1,2-a]benzimidazole derivatives display moderate cytotoxic activity against tumor cells. This is achieved through a chiral carbene-catalyzed [3+3] annulation of α-bromoenals with 2-aminobenzimidazoles (Xie et al., 2020).
- Antiparasitic properties have been observed in certain fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, showing excellent activities against Leishmania major parasites and Toxoplasma gondii (Nasr et al., 2023).
- Antimicrobial activities have been noted in new pyrimido[1,2-a]benzimidazole derivatives synthesized from 2-amino benzimidazole and chalcones. These compounds showed moderate to good activity against both gram-positive and gram-negative bacteria (Shah & Joshi, 2014).
- In vitro antiplatelet activity and molecular modeling studies of 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones have been conducted, showing good inhibitory properties towards platelet aggregation agonists (Di Braccio et al., 2013).
Green Chemistry and Environmental Considerations
- A green synthesis approach for 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives involves a three-component reaction in water under microwave irradiation, highlighting environmental benefits and convenience (Liu et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
10H-pyrimido[1,2-a]benzimidazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-9-5-6-11-10-12-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQZQJXCXOPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC=CC(=O)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605013 | |
Record name | Pyrimido[1,2-a]benzimidazol-4(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimido[1,2-a]benzimidazol-4-ol | |
CAS RN |
36320-82-8 | |
Record name | Pyrimido[1,2-a]benzimidazol-4(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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